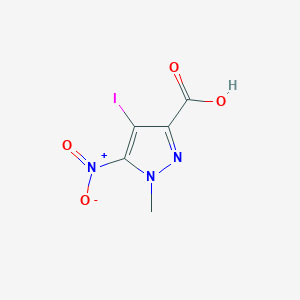

4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid

CAS No.: 1354704-33-8

Cat. No.: VC14654682

Molecular Formula: C5H4IN3O4

Molecular Weight: 297.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354704-33-8 |

|---|---|

| Molecular Formula | C5H4IN3O4 |

| Molecular Weight | 297.01 g/mol |

| IUPAC Name | 4-iodo-1-methyl-5-nitropyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C5H4IN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) |

| Standard InChI Key | JBDRKUAXLMZKEB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)C(=O)O)I)[N+](=O)[O-] |

Introduction

Molecular and Structural Characteristics

Core Architecture and Substituent Effects

The compound’s pyrazole ring serves as the structural foundation, with substituents at positions 1, 3, 4, and 5 dictating its chemical behavior. The iodine atom at position 4 introduces steric bulk and polarizability, facilitating halogen-bonding interactions critical in crystal engineering and supramolecular chemistry . The methyl group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems. Meanwhile, the nitro group at position 5 and carboxylic acid at position 3 contribute to electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic studies of analogous brominated pyrazoles, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with space group , lattice parameters , and . While direct data for the iodinated variant remains limited, the larger atomic radius of iodine (1.98 Å vs. 1.14 Å for bromine) likely induces lattice expansion and alters packing efficiency, as observed in halogen-substituted aromatic systems .

Table 1: Comparative Structural Parameters of Halogenated Pyrazole Derivatives

Synthesis and Industrial Production

Stepwise Reaction Pathways

Industrial synthesis typically begins with 1-methylpyrazole, which undergoes nitration at position 5 using a mixture of concentrated nitric and sulfuric acids. Subsequent iodination at position 4 employs iodine monochloride (ICl) or -iodosuccinimide (NIS) under controlled conditions to prevent over-halogenation. The final step introduces the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent at position 3, often using potassium permanganate () or Jones reagent ().

Purification leverages chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol-water mixtures, yielding products with >95% purity. Scalability challenges include managing exothermic nitration and minimizing byproducts during iodination, addressed through temperature-controlled reactors and catalytic additives.

Table 2: Key Synthesis Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nitration | , 2 h | 0–5 | 78 |

| Iodination | NIS, , 12 h | 25 | 65 |

| Oxidation | , , 6 h | 80 | 82 |

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s iodine substituent participates in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with phenylboronic acid yields 4-phenyl-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, a precursor for further modifications. The nitro group is reducible to an amine using or , providing access to amino-pyrazole derivatives with enhanced bioactivity.

The carboxylic acid group undergoes standard derivatization, including esterification with methanol/ and amidation via carbodiimide coupling. These reactions expand the compound’s utility in drug discovery, where ester prodrugs and amide conjugates are common.

Applications in Materials Science

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylic acid group facilitates coordination with metal ions, forming MOFs with potential gas storage and catalytic applications. For instance, reaction with zinc nitrate hexahydrate () in ethanol yields a crystalline polymer exhibiting reversible CO adsorption . The iodine substituent’s polarizability enhances framework stability through halogen···π interactions, as demonstrated in analogous brominated systems .

Future Research Directions

-

Pharmacokinetic Optimization: Structural modifications to improve bioavailability, such as prodrug formulations or PEGylation.

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance tumor-specific uptake.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume